5-bromo-6-methyl-1H-indazole-3-carbonitrile
Description
5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a bromine atom at position 5, a methyl group at position 6, and a nitrile group at position 2. The bromine and methyl substituents confer unique steric and electronic properties, while the nitrile group enhances reactivity in cross-coupling reactions or hydrogen-bonding interactions .
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
5-bromo-6-methyl-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-2-8-6(3-7(5)10)9(4-11)13-12-8/h2-3H,1H3,(H,12,13) |
InChI Key |
MLXJBUAXOXNMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
Starting from 5-bromo-6-methylindole derivatives, cyclization to the indazole ring system can be achieved by treatment with nitrosating agents followed by ring closure under acidic or neutral conditions.
An optimized procedure reported for related indazole-3-carboxaldehydes involves slow addition of the indole to a nitrosating mixture at low temperature (0 °C) to improve yield and minimize side products such as dimers.
Bromination
Electrophilic bromination at the 5-position is typically performed using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at temperatures ranging from 0 to 25 °C to avoid over-bromination and ensure regioselectivity.
The presence of the methyl group at position 6 influences regioselectivity by steric and electronic effects, favoring bromination at C5.
Methylation
Methylation at the 6-position can be achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling using methylboronic acid or via directed ortho-lithiation followed by quenching with methyl iodide.
Reaction conditions such as temperature, catalyst loading, and base choice are optimized to maximize yield and minimize side reactions.
Introduction of the Carbonitrile Group
The nitrile group at position 3 is introduced by reaction of the 5-bromo-6-methyl-1H-indazole with cyanogen bromide in the presence of a base, typically in an organic solvent like DMF at elevated temperatures.
This step requires careful control to avoid side reactions and ensure high purity of the nitrile product.
Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and safety, especially for hazardous reagents like cyanogen bromide.
Green chemistry principles such as solvent recycling and waste minimization are increasingly integrated into large-scale production.
Process optimization includes statistical experimental design to balance reaction parameters for maximum efficiency.
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity.
Mass Spectrometry (MS): High-resolution MS verifies molecular weight and isotopic pattern consistent with bromine.
X-ray Crystallography: Used to confirm molecular structure and substitution positions, especially for intermediates and final products.
Chromatographic Techniques: HPLC and LC-MS monitor reaction progress and purity.
The preparation of 5-bromo-6-methyl-1H-indazole-3-carbonitrile involves a multi-step synthetic sequence including selective bromination, methylation, and cyanation of the indazole core. Optimized reaction conditions, such as controlled temperature and reagent addition, are critical to achieving high yields and regioselectivity. Industrial methods leverage continuous flow technology and green chemistry approaches to scale production efficiently. Analytical techniques ensure structural confirmation and product quality.
This compound serves as a versatile intermediate for further chemical transformations in pharmaceutical and materials research.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Bromo-6-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Bromo-1H-indazole-3-carbonitrile (CAS 201227-39-6): Similarity: 0.95 (structural similarity score) . Key Difference: Lacks the methyl group at position 4. Applications: Often used in Suzuki-Miyaura coupling reactions due to its unhindered bromine atom .
5-Bromo-1H-indazole-3-carbonitrile (CAS 1352887-90-1) :
- 3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8): Similarity: 0.90 . Key Difference: Methyl substitution at position 3 instead of 5.
Functional Group Variations
- Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5): Similarity: 0.98 . Key Difference: Replaces the nitrile group with a methyl ester. This increases hydrophilicity but reduces electrophilicity, making it less reactive in cyano-based reactions.
5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) :
Data Tables
Table 1: Structural and Similarity Comparison
| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Key Property Differences |
|---|---|---|---|---|
| 5-Bromo-6-methyl-1H-indazole-3-carbonitrile | Not provided* | Br (5), CH₃ (6), CN (3) | N/A | Reference compound |
| 6-Bromo-1H-indazole-3-carbonitrile | 201227-39-6 | Br (6), CN (3) | 0.95 | Lower steric hindrance |
| 5-Bromo-1H-indazole-3-carbonitrile | 1352887-90-1 | Br (5), CN (3) | 0.93 | No methyl group |
| 3-Methyl-1H-indazole-5-carbonitrile | 267875-55-8 | CH₃ (3), CN (5) | 0.90 | Altered electronic effects |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | Br (5), COOMe (3) | 0.98 | Increased hydrophilicity |
Biological Activity
5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.
- Molecular Formula : C8H6BrN3
- Molecular Weight : 224.06 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The compound exhibits significant effects on cellular processes such as apoptosis and cell cycle regulation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against several human cancer cell lines, demonstrating notable antiproliferative effects. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| K562 | 5.15 | High (compared to HEK-293, IC50 = 33.2 µM) |
| Hep-G2 | 3.32 | Moderate (IC50 = 12.17 µM) |
These results suggest that this compound could serve as a scaffold for developing low-toxicity anticancer drugs .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through modulation of apoptotic proteins. In experiments, treatment with varying concentrations of the compound resulted in increased apoptosis rates in K562 cells, with significant alterations in the expression of Bcl-2 and Bax proteins, indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
- Study on K562 Cells :
- Hep-G2 Cell Line Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
